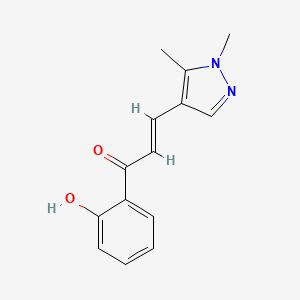

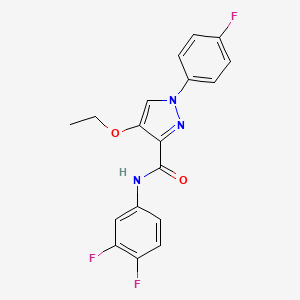

![molecular formula C10H16FNO4 B2530476 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CAS No. 1228581-12-1](/img/structure/B2530476.png)

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves a series of steps starting with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This process yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Subsequent oxidation with a change in the N-protecting group to a Boc-group results in the final product . Additionally, the synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . For 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, a polymorphic transition due to grinding was studied, showing changes in molecular and crystal structure, including nitrogen inversion and rotation of the oxazole ring .

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is highlighted by the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. These intermediates can be used to prepare a series of azetidine-3-carboxylic acid derivatives, showcasing the potential for diverse chemical transformations . The synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and related compounds further demonstrates the chemical versatility of azetidine derivatives through various ring closure and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and the presence of functional groups such as the Boc-group and fluorine atoms. The polymorphic transition study of a related compound due to grinding revealed insights into the stability of different polymorphs and the impact of molecular conformation on the physical properties . The synthesis of stereoisomers and their resolution indicates the importance of stereochemistry in the physical properties and reactivity of these compounds .

科学的研究の応用

Synthesis of Azetidine Derivatives

- Azetidine derivatives, including 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, have been synthesized through strain-release reactions and subsequent steps, providing valuable intermediates in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Chiral Recognition Studies

- Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been investigated for their applications as chiral solvating agents with amines, demonstrating potential in enantiomeric discrimination and analysis (Nemes et al., 2015).

Cycloaddition Reactions

- Silylmethyl-substituted azetidines have shown potential as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions, offering a pathway for generating various cyclic structures and contributing to synthetic methodology in organic chemistry (Yadav & Sriramurthy, 2005).

Aryne Multicomponent Coupling

- The compound has been used in aryne multicomponent coupling reactions involving carboxylic acids, showcasing its versatility in synthesizing N-aryl β-amino and γ-amino alcohol derivatives (Roy et al., 2016).

Enantioselective Syntheses

- Conformationally rigid, highly lipophilic amino acids have been synthesized enantioselectively, with derivatives including this compound, contributing to studies on conformational influence and peptide activity (Medina et al., 2000).

Liquid- and Solid-Phase Synthesis

- This compound derivatives have been synthesized via liquid- and solid-phase methods, indicating the compound's relevance in streamlined and versatile synthetic routes (Attanasi et al., 2001).

Functionalization of Azetidine Derivatives

- Functionalized azaheterocyclic α- and β-amino acid derivatives have been synthesized, with bromo-substituted carbon centers for further functionalization, underlining the compound's role in the development of biologically relevant and foldameric applications (Žukauskaitė et al., 2011).

作用機序

The mechanism of action of this compound is not available in the search results. It’s possible that the mechanism of action depends on the specific context in which this compound is used.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPOVZSFFEDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)